Chiral Purity: Comparative Enantiomeric Excess Data for (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl
The target compound is defined by its (R)-stereochemistry. The non-brominated analog, (R)-3-Amino-3-phenylpropan-1-ol, is commercially available with an enantiomeric excess (ee) of 97.5% to ≥98% . While specific ee data for the target compound is not widely published, it is inferred to be of similarly high chiral purity based on its use as a chiral building block and synthesis via transaminase enzymes, a method known for high stereoselectivity . In contrast, the racemic mixture (DL-ß-(3-Bromophenyl)alaninol, CAS 787615-13-8) is achiral and unsuitable for applications requiring stereochemical control . The procurement of a single, high-ee enantiomer is essential for reproducible asymmetric synthesis and structure-activity relationship (SAR) studies.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Inferred to be high (≥95% ee) based on synthetic method and commercial standards for similar chiral β-amino alcohols. |
| Comparator Or Baseline | (R)-3-Amino-3-phenylpropan-1-ol (non-brominated analog): 97.5% to ≥98% ee. Racemic DL-ß-(3-Bromophenyl)alaninol: 0% ee. |
| Quantified Difference | Target compound provides single enantiomer vs. racemic mixture (0% ee). |
| Conditions | Commercially available chemical standards; inferred from analogous compounds and enzymatic synthesis methods. |
Why This Matters
High enantiomeric purity is non-negotiable for applications in asymmetric catalysis and chiral drug synthesis; a racemic mixture would confound results and is not a viable substitute.
